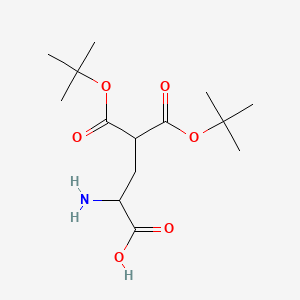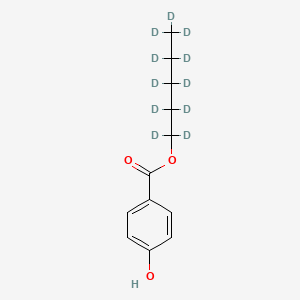
Pentyl-d11 Paraben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl-d11 Paraben is a deuterated form of pentylparaben, where eleven hydrogen atoms are replaced with deuterium atoms. This compound is commonly used as a preservative in various personal care products, such as cosmetics, shampoos, and lotions. It is also utilized as a certified reference material in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl-d11 Paraben involves the esterification of p-hydroxybenzoic acid with pentanol-d11 (deuterated pentanol). The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions
Pentyl-d11 Paraben undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form p-hydroxybenzoic acid and pentanol-d11.
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding quinones.
Substitution: The aromatic ring of this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
- p-Hydroxybenzoic acid and pentanol-d11.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Pentyl-d11 Paraben is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the behavior of parabens in various matrices.
Biological Studies: Employed in studies investigating the metabolism and toxicity of parabens in biological systems.
Environmental Research: Utilized to trace the environmental fate and transport of parabens in ecosystems.
Pharmaceutical Research: Used to study the stability and efficacy of paraben-containing formulations.
Mecanismo De Acción
Pentyl-d11 Paraben exerts its preservative effects by inhibiting the growth of microorganisms. It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The compound targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Methylparaben
- Ethylparaben
- Propylparaben
- Butylparaben
Uniqueness
Pentyl-d11 Paraben is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry and nuclear magnetic resonance spectroscopy .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSPLQZSUWFJT-YFJJFHRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

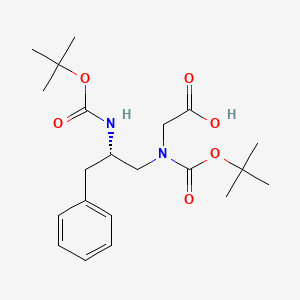

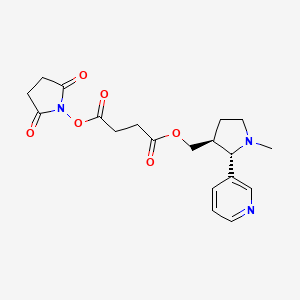
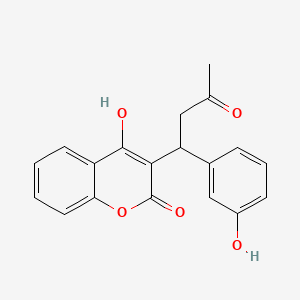



![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
